1-(4-Methoxymethylphenyl)-1-butanol
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Overview
Description
1-(4-Methoxymethylphenyl)-1-butanol is an organic compound that belongs to the class of alcohols It features a butanol backbone with a methoxymethylphenyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxymethylphenyl)-1-butanol can be achieved through several methods. One common approach involves the reaction of 4-methoxymethylbenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxymethylphenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-(4-Methoxymethylphenyl)-1-butanone or 1-(4-Methoxymethylphenyl)butanoic acid.
Reduction: 1-(4-Methoxymethylphenyl)butane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Methoxymethylphenyl)-1-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxymethylphenyl)-1-butanol involves its interaction with various molecular targets. The alcohol group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxymethylphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1-butanol: Lacks the methoxymethyl group, leading to different chemical properties and reactivity.
1-(4-Methoxymethylphenyl)-2-butanol: The position of the alcohol group is different, affecting its interactions and applications.
1-(4-Methoxymethylphenyl)-1-propanol: Shorter carbon chain, leading to different physical and chemical properties.
Uniqueness: 1-(4-Methoxymethylphenyl)-1-butanol is unique due to the presence of both the methoxymethyl group and the butanol backbone
Properties
IUPAC Name |
1-[4-(methoxymethyl)phenyl]butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-4-12(13)11-7-5-10(6-8-11)9-14-2/h5-8,12-13H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTKOXMPDNSYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)COC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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